REACTION_CXSMILES
|
[C:1]([CH:4]([C:10]([O:12]CC)=O)[C:5]([O:7][CH2:8][CH3:9])=[O:6])(=O)[CH3:2].Cl.[NH2:16][NH2:17]>CCO>[CH2:8]([O:7][C:5]([C:4]1[C:10](=[O:12])[NH:16][NH:17][C:1]=1[CH3:2])=[O:6])[CH3:9] |f:1.2|
|
Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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C(C)(=O)C(C(=O)OCC)C(=O)OCC
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Name
|
|
Quantity
|
7.54 g
|
Type
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reactant
|
Smiles
|
Cl.NN
|
Name
|
|
Quantity
|
180 mL
|
Type
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solvent
|
Smiles
|
CCO
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The reaction mixture is heated
|
Type
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TEMPERATURE
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Details
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at reflux for 3 h
|
Duration
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3 h
|
Type
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FILTRATION
|
Details
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then filtered hot
|
Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude residue is purified by Combi-Flash Companion™ (Isco Inc.) column chromatography (SiO2
|
Type
|
WASH
|
Details
|
gradient elution, DCM/[DCM/MeOH 9:1] 95:5→1:9])
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(NNC1C)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |